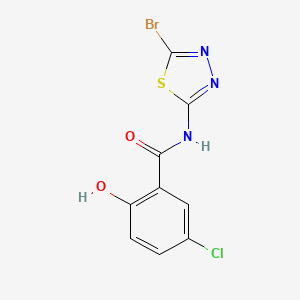![molecular formula C14H19NO5 B13845534 1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid](/img/structure/B13845534.png)
1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1R,6R)-9-azabicyclo[42This compound has significant implications for both human and animal health due to its impact on the nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone involves several enantioselective methods. One such method includes the asymmetric synthesis of (1R,5R,9R)-2-azabicyclo[3.3.1]nonane-9-carboxylic acid, starting from dimethyl nonadienedioate. This process utilizes a stereoselective domino Michael–Dieckman reaction to create a cyclohexane derivative with three adjacent stereocenters. The subsequent chemoselective transformation and cyclization lead to the formation of a morphan motif.
Another approach involves the preparation of enantiomerically enriched (1R,8S)- and (1S,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one, which are potential precursors for the synthesis of anatoxin-a. This synthesis begins with the addition of chlorosulfonyl isocyanate to cyclooctadiene, followed by N-hydroxymethylation. The resulting compound is then resolved using lipase-catalyzed asymmetric acylation.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone has several scientific research applications:
Chemistry: Used in the synthesis of various organic compounds and as a model compound for studying reaction mechanisms.
Biology: Studied for its effects on the nervous system and its potential as a neurotoxin.
Medicine: Investigated for its potential therapeutic applications and as a tool for studying neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone involves its interaction with the nervous system. It acts as a potent agonist of nicotinic acetylcholine receptors, leading to the depolarization of neurons and subsequent neurotoxicity. This interaction disrupts normal neuronal function and can result in severe neurological symptoms.
Comparación Con Compuestos Similares
Similar Compounds
Anatoxin-a(s): Another potent neurotoxin produced by cyanobacteria, with a similar structure and mechanism of action.
Saxitoxin: A neurotoxin produced by marine dinoflagellates, with a different structure but similar neurotoxic effects.
Tetrodotoxin: A potent neurotoxin found in pufferfish, with a different structure but similar mechanism of action.
Uniqueness
1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone is unique due to its specific structure and its potent agonist activity at nicotinic acetylcholine receptors. This makes it a valuable tool for studying the nervous system and developing new therapeutic agents.
Propiedades
Fórmula molecular |
C14H19NO5 |
|---|---|
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C10H15NO.C4H4O4/c1-7(12)9-4-2-3-8-5-6-10(9)11-8;5-3(6)1-2-4(7)8/h4,8,10-11H,2-3,5-6H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t8-,10-;/m1./s1 |
Clave InChI |
ZJSIFVODFDHYJU-DDSSZZOXSA-N |
SMILES isomérico |
CC(=O)C1=CCC[C@@H]2CC[C@H]1N2.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC(=O)C1=CCCC2CCC1N2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


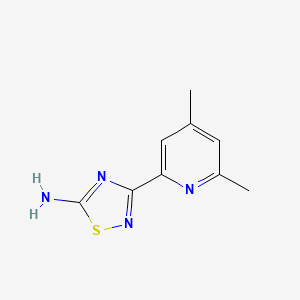
![3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13845453.png)
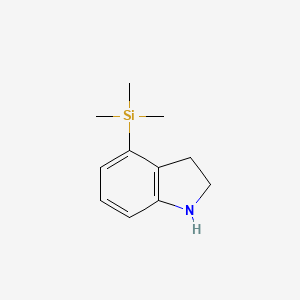
![[3-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone](/img/structure/B13845461.png)
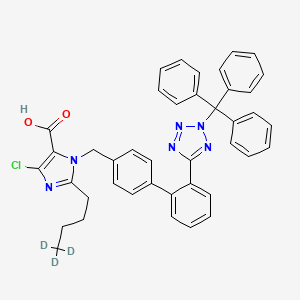
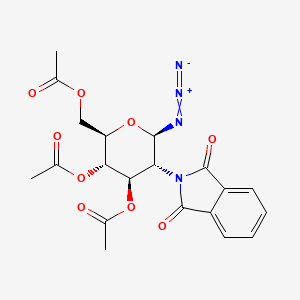
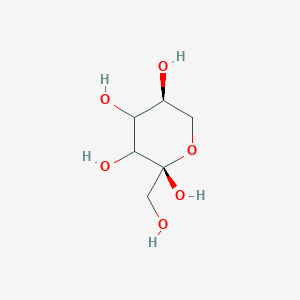

![1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6](/img/structure/B13845494.png)

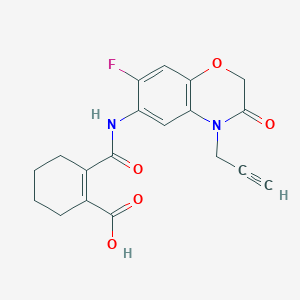
![Sodium;2-[(4-aminobenzoyl)amino]acetic acid](/img/structure/B13845505.png)
![tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B13845515.png)
